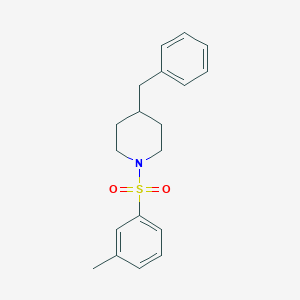
4-Benzyl-1-(m-tolylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Benzyl-1-(m-tolylsulfonyl)piperidine” is a chemical compound with the molecular formula C19H23NO2S . It belongs to the class of organic compounds known as piperidines .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FTIR) can provide information about the functional groups present in the molecule . Nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the molecular structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted using various computational methods . For instance, the molecular weight, LogP, and hydrogen bond donor count can be computed .
Wirkmechanismus
- Monoamine Releasing Agent : 4-Benzyl-1-(m-tolylsulfonyl)piperidine acts as a monoamine releasing agent. It selectively releases dopamine (DA) over serotonin (5-HT) by 20- to 48-fold and norepinephrine (NE) with an EC50 of 109 nM (DA), 41.4 nM (NE), and 5246 nM (5-HT) .
- Monoamine Oxidase Inhibition : Additionally, it functions as a monoamine oxidase inhibitor (MAOI), with a preference for MAO-A .
Mode of Action
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Benzyl-1-(m-tolylsulfonyl)piperidine in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as a ligand in catalysis, and as a building block for the synthesis of other compounds. It also has potential applications in medicinal chemistry for the development of new drugs. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Zukünftige Richtungen
There are several future directions for the research on 4-Benzyl-1-(m-tolylsulfonyl)piperidine. One direction is to further investigate its mechanism of action and its potential as an inhibitor of enzymes or receptors. Another direction is to explore its potential applications in medicinal chemistry for the development of new drugs. Additionally, its potential as a neuroprotective agent and its effects on cognitive function could be further studied. Finally, its toxicity could be further investigated, and safer methods for its handling and use could be developed.
Conclusion
In conclusion, this compound is a versatile compound that has shown promising results in various scientific studies. It can be synthesized by several methods and has potential applications in organic synthesis, catalysis, medicinal chemistry, and other fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its applications in various fields.
Synthesemethoden
4-Benzyl-1-(m-tolylsulfonyl)piperidine can be synthesized by several methods. One of the most commonly used methods involves the reaction of m-tolylsulfonyl chloride with 4-benzylpiperidine in the presence of a base such as triethylamine. This reaction results in the formation of this compound along with the production of hydrogen chloride gas. The compound can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-1-(m-tolylsulfonyl)piperidine has been extensively used in scientific research due to its potential applications in various fields. It has been used as a reagent in organic synthesis, as a ligand in catalysis, and as a building block for the synthesis of other compounds. It has also been used in medicinal chemistry for the development of new drugs.
Eigenschaften
IUPAC Name |
4-benzyl-1-(3-methylphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-16-6-5-9-19(14-16)23(21,22)20-12-10-18(11-13-20)15-17-7-3-2-4-8-17/h2-9,14,18H,10-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCFBVLYEWFQFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-N'-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492493.png)
![N-(3-chlorophenyl)-N'-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492494.png)
![5-bromo-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-furamide](/img/structure/B492495.png)
![N-(3-chlorophenyl)-N'-(3-imidazo[1,2-a]pyridin-2-ylphenyl)urea](/img/structure/B492497.png)
![N-(4-methoxyphenyl)-N'-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492498.png)
![N-(3-chlorophenyl)-N'-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)urea](/img/structure/B492500.png)
![N-(4-methoxyphenyl)-N'-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492501.png)
![N-(3-chlorophenyl)-N'-(2-phenylimidazo[1,2-a]pyridin-3-yl)urea](/img/structure/B492504.png)
![N-phenyl-N'-(2-phenylimidazo[1,2-a]pyridin-3-yl)urea](/img/structure/B492505.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-N'-phenylurea](/img/structure/B492506.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B492508.png)
![N-(4-methoxyphenyl)-N'-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492511.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-N'-phenylurea](/img/structure/B492513.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-N'-phenylurea](/img/structure/B492514.png)